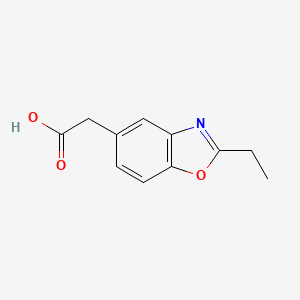

2-(2-乙基-1,3-苯并恶唑-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” is a compound with the molecular formula C11H11NO3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Molecular Structure Analysis

The molecular structure of “2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” is based on structures generated from information available in ECHA’s databases . The molecular structure is only displayed if the substance is well-defined, its identity is not claimed confidential, and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .科学研究应用

合成和性质

研究表明,相关苯并恶唑-基-乙酸与聚乙二醇的酯化反应可生成单酯,且产率较高。这些产物通过各种光谱方法表征,已显示出在生化应用中的潜力,例如作为酶催化反应中的底物以生成新化合物 (Mincheva、Stambolieva 和 Rashkov,1994 年)。

化学合成方法

一项研究提出了 2-取代苯并恶唑的一步合成法,重点介绍了一种直接方法,以良好的产率合成苯并恶唑衍生物,这些衍生物是进一步化学转化的关键中间体 (Suzuki、Yamabayashi 和 Izawa,1976 年)。

抗菌活性

关于新型 2-取代苯并恶唑衍生物的设计和合成研究探索了它们的潜在抗菌活性。这些研究涉及结构修饰,以增强生物活性并了解不同取代基对其功效的影响 (Balaswamy、Pradeep、Srinivas 和 Rajakomuraiah,2012 年)。

电荷密度研究

对与 2-(2-乙基-1,3-苯并恶唑-5-基)乙酸密切相关的生物活性分子的电荷密度的研究提供了对其分子结构及其性质的分子间相互作用影响的见解。本研究强调了氢键在化合物稳定性和相互作用中的重要性 (Wang、Ashurov、Ibragimov、Wang、Mouhib、Mukhamedov 和 Englert,2016 年)。

合成衍生物用于生物活性

进一步的研究集中在合成苯并恶唑乙酸的各种衍生物,探索它们的潜在抗炎和抗菌活性。这些研究旨在识别具有优异生物功效的化合物,并了解构效关系 (Dunwell 和 Evans,1977 年)。

未来方向

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

作用机制

Target of Action

Benzoxazole derivatives have been identified as inhibitors of heparanase , an enzyme involved in extracellular matrix degradation and associated with tumor metastasis and angiogenesis .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, such as heparanase, to inhibit their activity . This interaction likely involves the formation of a complex between the benzoxazole derivative and its target, altering the target’s function.

Biochemical Pathways

By inhibiting heparanase, benzoxazole derivatives can potentially affect pathways related to extracellular matrix degradation, tumor metastasis, and angiogenesis .

Result of Action

The inhibition of heparanase by benzoxazole derivatives can potentially reduce extracellular matrix degradation, thereby inhibiting tumor metastasis and angiogenesis .

属性

IUPAC Name |

2-(2-ethyl-1,3-benzoxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-10-12-8-5-7(6-11(13)14)3-4-9(8)15-10/h3-5H,2,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDCPJSFTRJARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)

![8-(5-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938068.png)

![2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2938069.png)

![3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2938074.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2938076.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2938077.png)

![N-1,3-benzodioxol-5-yl-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2938078.png)

![3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2938081.png)